n,n-Diphenylmethanesulfonamide
Description
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Structure
3D Structure
Properties
CAS No. |
3989-43-3 |
|---|---|
Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
N,N-diphenylmethanesulfonamide |
InChI |
InChI=1S/C13H13NO2S/c1-17(15,16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
RMNOKXFIWFIIJU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Significance of Sulfonamide Derivatives in Modern Synthetic Chemistry
Sulfonamide derivatives are a cornerstone of modern synthetic and medicinal chemistry. ajchem-b.comjetir.orgijarsct.co.in Characterized by the presence of a sulfonyl group directly attached to an amine group (-SO2NH-), these compounds have demonstrated a remarkable range of applications. ajchem-b.comresearchgate.net Historically recognized for their pioneering role as antibacterial agents, the significance of sulfonamides has expanded dramatically. ajchem-b.comjetir.org
In contemporary synthetic chemistry, sulfonamides serve as crucial building blocks and intermediates for the creation of a diverse array of more complex molecules. ajchem-b.comijarsct.co.in Their chemical stability and the specific reactivity of the sulfonamide functional group allow for a variety of chemical transformations. researchgate.netbohrium.com The versatility of this functional group has led to the development of novel synthetic methodologies, including electrochemical synthesis, which offers a more environmentally friendly and efficient alternative to traditional methods. bohrium.com
The broad spectrum of biological activities exhibited by sulfonamide derivatives underscores their importance. ajchem-b.comresearchgate.net Beyond their antibacterial properties, various derivatives have been investigated for their potential as antiviral, anticancer, anti-inflammatory, and diuretic agents. ajchem-b.comresearchgate.net A significant area of research focuses on their ability to act as enzyme inhibitors, particularly against carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain cancers. ajchem-b.comontosight.ai This wide range of biological activities continues to drive research into the synthesis and application of new sulfonamide-based compounds. researchgate.net
Overview of N,n Diphenylmethanesulfonamide As a Core Structure in Research
N,N-Diphenylmethanesulfonamide, with the chemical formula C₁₃H₁₃NO₂S, is a specific sulfonamide that has garnered attention in chemical research. ontosight.ai Its structure features a methanesulfonamide (B31651) group connected to the nitrogen atom of a diphenylamine (B1679370) moiety. ontosight.ai This arrangement of two phenyl rings attached to the sulfonamide nitrogen distinguishes it from many other sulfonamides and imparts specific steric and electronic properties to the molecule.
The compound has been investigated for its own potential biological activities. Notably, research has explored its capacity as a potential inhibitor of carbonic anhydrase, an enzyme linked to various diseases. ontosight.ai The core structure of this compound serves as a scaffold for developing new derivatives. The diphenylamine portion of the molecule is a known pharmacophore, and its combination with the sulfonamide group presents opportunities for creating novel compounds with specific biological targets. nih.gov
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₂S |
| Molecular Weight | 247.31 g/mol |
| Core Structure | Methanesulfonamide linked to a diphenylamine |
| Investigated Applications | Potential carbonic anhydrase inhibitor |
Scope and Research Trajectories in N,n Diphenylmethanesulfonamide Chemistry
N-Arylation Reactions for the Formation of Sulfonamide Scaffolds
The formation of the N-aryl bond is a critical step in the synthesis of this compound. Several methods have been developed to achieve this transformation, with transition metal-catalyzed reactions being particularly prominent.
Cesium Fluoride (B91410) (CsF)-Mediated N-Arylation Approaches
Cesium fluoride (CsF) has emerged as a versatile reagent in organic synthesis, often used as a base or a fluoride source. In the context of N-arylation, CsF can facilitate the reaction by acting as a base to deprotonate the sulfonamide nitrogen, thereby generating a more nucleophilic species. While direct examples of CsF-mediated N-arylation for the specific synthesis of this compound are not extensively detailed in the provided results, the principle is applicable. For instance, CsF has been used in the generation of arynes, which can then be trapped by nucleophiles like sulfonamides. hud.ac.uk Additionally, CsF has been noted to mediate rearrangements in related amide systems, highlighting its reactivity in N-containing scaffolds. nih.gov Its application in enhancing the reactivity of thioureas in cyclization reactions to form benzothiazoles further suggests its potential in promoting N-arylation type reactions. researchgate.net
Palladium-Catalyzed N-Arylation Methodologies
Palladium-catalyzed cross-coupling reactions represent a powerful and widely used method for the formation of C-N bonds. acs.org The synthesis of N-arylsulfonamides, including this compound, can be efficiently achieved through these methods. organic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with a sulfonamide in the presence of a palladium catalyst, a suitable ligand, and a base.
A significant advancement in this area is the development of mild and efficient protocols that avoid the use of potentially genotoxic reagents. organic-chemistry.org For example, the direct coupling of methanesulfonamide (B31651) with aryl bromides and chlorides offers a safer alternative to the traditional method of reacting an aniline (B41778) with methanesulfonyl chloride. organic-chemistry.orgresearchgate.net The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as t-BuXPhos and RuPhos-based palladacycles showing high efficacy. organic-chemistry.orgthieme-connect.de These catalysts are often effective at low loadings and can tolerate a wide range of functional groups. organic-chemistry.orgthieme-connect.de
The development of pre-catalysts has also simplified the experimental procedure, making these reactions more user-friendly. thieme-connect.de The scope of these methods is broad, allowing for the synthesis of a diverse array of N-arylsulfonamides. organic-chemistry.org
Table 1: Representative Palladium-Catalyzed N-Arylation of Sulfonamides
| Catalyst System | Aryl Halide | Sulfonamide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Aryl Bromide/Chloride | Methanesulfonamide | K₂CO₃ | 2-MeTHF | 80 | >90 | organic-chemistry.org |
| Pd-RuPhos-G4 | Aryl Bromide/Chloride | Iminodibenzyl | Li(NSiMe₃)₂ | 1,4-dioxane | 100 | 63-99 | thieme-connect.de |
This table is generated based on data from the provided search results and represents typical conditions and yields. Specific substrate combinations may result in different outcomes.
Other Transition Metal-Catalyzed N-Arylation Processes
While palladium catalysts are the most extensively studied for N-arylation, other transition metals have also been employed in the synthesis of related nitrogen-containing compounds. nih.govrsc.org For instance, silver-catalyzed reactions have been used for the synthesis of spirooxindoles, demonstrating the utility of other metals in forming C-N bonds. nih.gov The broader field of transition metal-catalyzed C-H activation also offers potential avenues for the synthesis of N-arylated compounds. rsc.org These methods often focus on improving the sustainability and efficiency of molecular synthesis. rsc.org The exploration of different transition metals can lead to novel reactivity and selectivity, expanding the toolkit available to synthetic chemists for constructing complex sulfonamide structures. princeton.edu
Functionalization and Derivatization of the Methanesulfonamide Moiety
Beyond the initial formation of the this compound scaffold, further functionalization and derivatization are crucial for accessing a wider range of analogues with potentially interesting properties.
Generation of Substituted this compound Analogues
The generation of substituted analogues of this compound can be achieved through various synthetic strategies. One common approach involves the use of substituted starting materials, such as substituted anilines or aryl halides, in the N-arylation step. This allows for the introduction of a wide variety of functional groups onto the phenyl rings of the molecule.
Another key strategy is the direct functionalization of the pre-formed this compound scaffold. The nitrogen atom of the sulfonamide can participate in nucleophilic substitution reactions with alkyl or acyl halides to produce N-substituted derivatives.
Palladium-Catalyzed Allylation Reactions on Sulfonamides
Palladium-catalyzed allylation reactions provide a powerful method for the functionalization of sulfonamides at the α-position to the sulfur atom. hud.ac.uk This transformation enables the introduction of an allyl group, which can serve as a handle for further synthetic manipulations. The reaction typically involves the treatment of a sulfonamide with an allylic acetate (B1210297) in the presence of a palladium(0) catalyst and a base. hud.ac.uk
This methodology has been successfully applied to the synthesis of branched sp3-functionalized sulfonamides, which are structural motifs found in various biologically active molecules. hud.ac.uk The reaction proceeds under mild conditions and demonstrates good functional group tolerance. hud.ac.uk
Table 2: Palladium-Catalyzed Allylation of a Sulfonamide
| Sulfonamide Substrate | Allylic Acetate | Catalyst | Base | Product | Yield (%) | Reference |
| This compound | Allyl acetate | Pd(0) | Not specified | N,N-Diphenyl-1-phenylbut-3-en-1-sulfonamide | 82 | hud.ac.uk |
This table is based on a specific example from the provided search results. The reaction conditions and yields may vary depending on the specific substrates and reagents used.
Annulation Reactions for Cyclic Sulfonamide Structures (e.g., Sultams)
The synthesis of cyclic sulfonamides, known as sultams, represents a significant area of research due to their prevalence in pharmacologically active compounds. shu.ac.uk Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, are a powerful tool for constructing these sultam scaffolds from precursors analogous to this compound, such as N-aryl sulfonamides. These methods often rely on transition-metal-catalyzed C-H activation and subsequent cyclization.
One prominent strategy involves the cobalt-catalyzed C-H/N-H annulation of aryl sulfonamides with alkynes. shu.ac.ukacs.org This approach utilizes an 8-aminoquinoline (B160924) directing group attached to the sulfonamide nitrogen. The reaction proceeds via a proposed Co(I)/Co(III) catalytic cycle, enabling the regioselective synthesis of benzothiazine dioxide derivatives. acs.org A notable advantage is the use of calcium carbide as an inexpensive and easy-to-handle solid source of acetylene. acs.org The process demonstrates broad substrate tolerance, accommodating various functional groups on the aryl sulfonamide, including halogens and alkoxy groups, to produce the corresponding sultams in moderate to excellent yields. acs.org
Table 1: Cobalt-Catalyzed Annulation of Aryl Sulfonamides with Calcium Carbide acs.org
| Aryl Sulfonamide Substrate | Product | Yield | Notes |
|---|---|---|---|
| N-(quinolin-8-yl)benzenesulfonamide | 2-(Quinolin-8-yl)-3,4-dihydro-2H-benzo[e] Current time information in Bangalore, IN.rsc.orgthiazine 1,1-dioxide | 99% | Reaction with CaC2, Co(OAc)2·4H2O, and Mn(OAc)2·4H2O in chlorobenzene (B131634) at 130 °C. |
| 4-Methyl-N-(quinolin-8-yl)benzenesulfonamide | 6-Methyl-2-(quinolin-8-yl)-3,4-dihydro-2H-benzo[e] Current time information in Bangalore, IN.rsc.orgthiazine 1,1-dioxide | 94% | Demonstrates tolerance for electron-donating groups. |
| 4-Chloro-N-(quinolin-8-yl)benzenesulfonamide | 6-Chloro-2-(quinolin-8-yl)-3,4-dihydro-2H-benzo[e] Current time information in Bangalore, IN.rsc.orgthiazine 1,1-dioxide | 98% | Demonstrates tolerance for halogen substituents. |
| 3-Fluoro-N-(quinolin-8-yl)benzenesulfonamide | 5-Fluoro and 7-Fluoro regioisomers | 79% and 13% | Meta-substituted substrate leads to a mixture of regioisomers. |
Acid-mediated intramolecular cyclizations provide another metal-free pathway to sultams. researchgate.netacs.org In this method, (N-aryl)-alkynyl sulfonamides undergo divergent annulation reactions depending on the substitution pattern of the N-aryl group. acs.org For instance, N-aryl sulfonamides with an unsubstituted para-position on the aryl ring undergo electrophilic ortho-annulation, while those with an electron-donating group (like methoxy) at the para-position undergo a dearomative ipso-annulation, leading to spirocyclic sultams. researchgate.netresearchgate.net This strategy allows for the selective formation of either benzo-fused or spirocyclic sultams with good to excellent yields under mild conditions. researchgate.netacs.org Even an N,N-diphenyl alkynyl sulfonamide can be cyclized using this method to yield an N-phenyl benzosultam. acs.org
Palladium-catalyzed intramolecular C-arylation of tertiary sulfonamides has also been developed for synthesizing benzannelated five- and six-membered sultams. beilstein-journals.org This approach involves the cyclization of N-aryl sulfonamides bearing a haloaryl group, proceeding through the formation of a C-C bond to close the ring. beilstein-journals.org
Novel Synthetic Routes and Mechanistic Investigations
The development of novel synthetic routes aims to enhance efficiency, atom economy, and molecular complexity. Multicomponent and cascade reactions are at the forefront of this endeavor, allowing for the construction of intricate sulfonamide architectures from simple starting materials in a single operation.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular diversity. rsc.orgnih.gov A catalyst-free, one-pot, four-component reaction has been developed for the synthesis of N-sulfonyl formamidines from sulfonyl chlorides, sodium azide (B81097), ethyl propiolate, and various amines. rsc.org This method proceeds under mild conditions and avoids the need for transition metal catalysts or potentially explosive sulfonyl azide reagents. rsc.org
Another powerful MCR involves the reaction between a zwitterion, generated from dimethyl acetylenedicarboxylate (B1228247) (DMAD), an aryl sulfonamide, and an isocyanide to produce sulfonamide-conjugated ketenimines. nih.gov This reaction is highly atom-economical and stereoselective, providing complex molecules that can serve as intermediates for further synthetic transformations. nih.gov
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. These processes can build significant molecular complexity from a single starting material. An electro-oxidative radical cascade cyclization of 1,6-enynes with sodium sulfinates has been shown to produce bridged or fused cyclic sulfonamides containing medium-sized rings. rsc.orgresearchgate.net This electrochemical method is notable for operating under metal-free and chemical oxidant-free conditions, offering a sustainable approach to complex heterocyclic systems. rsc.orgresearchgate.net The regioselectivity, leading to either 7- or 9-membered rings, is determined by the differential activation barriers for radical addition to the alkyne and alkene moieties within the enyne substrate. rsc.org
A high-order multicomponent strategy combining an Ugi-azide reaction with a subsequent Pd/Cu-catalyzed heteroannulation cascade has been used to synthesize complex 1,5-disubstituted tetrazole-methanesulfonylindole hybrids. nih.gov This one-pot protocol efficiently creates six new bonds and demonstrates the power of combining MCRs with cascade processes to build sophisticated molecular architectures. nih.gov
Table 2: Examples of Multicomponent and Cascade Reactions for Sulfonamide Synthesis
| Reaction Type | Key Reactants | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Four-Component Reaction | Sulfonyl chloride, NaN3, ethyl propiolate, amine | N-Sulfonyl formamidines | Catalyst-free, mild conditions | rsc.org |
| Three-Component Reaction | DMAD, aryl sulfonamide, isocyanide | Ketenimine sulfonamides | Atom-economical, stereoselective | nih.gov |
| Electro-oxidative Cascade | 1,6-enyne, sodium sulfinate | Bridged/fused cyclic sulfonamides | Electrochemical, metal- and oxidant-free | rsc.orgresearchgate.net |
| Ugi-Azide/Heteroannulation Cascade | Methanesulfonyl-2-iodoaniline, isocyanide, azide, alkyne | Tetrazole-indole sulfonamide hybrids | Pd/Cu catalysis | nih.gov |
The synthesis of chiral sulfonamides is of great interest, as chirality is a critical determinant of biological activity. A significant focus has been on the synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. For analogues of this compound, such as N-(2,6-disubstituted-phenyl)sulfonamides, this restricted rotation occurs around the N-C aryl bond, leading to N-C axial chirality. nih.govnih.govmdpi.com
Catalytic enantioselective synthesis of N-C axially chiral sulfonamides has been achieved through several methods. One successful approach is the palladium-catalyzed N-allylation of secondary sulfonamides (a Tsuji-Trost reaction). nih.govnih.govmdpi.com Using a chiral palladium catalyst, such as one derived from the (S,S)-Trost ligand, with secondary sulfonamides bearing a 2,6-disubstituted phenyl group, affords rotationally stable N-allylated sulfonamides with high enantioselectivity (up to 92% ee). nih.govnih.gov
Table 3: Asymmetric Synthesis of N-C Axially Chiral Sulfonamides via Pd-Catalyzed N-Allylation nih.gov
| Sulfonamide Substrate | Allylic Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| N-(2-(Phenylethynyl)-6-methylphenyl)methanesulfonamide | Allyl acetate | (allyl-PdCl)2 / (S,S)-Trost Ligand | 73% | 91% |
| N-(2-((4-Methoxyphenyl)ethynyl)-6-methylphenyl)methanesulfonamide | Allyl acetate | (allyl-PdCl)2 / (S,S)-Trost Ligand | 76% | 92% |
| N-(2-((4-Chlorophenyl)ethynyl)-6-methylphenyl)methanesulfonamide | Allyl acetate | (allyl-PdCl)2 / (S,S)-Trost Ligand | 70% | 91% |
Organocatalysis offers a metal-free alternative for creating such chiral molecules. An operationally simple N-alkylation of sulfonamides using commercially available chiral amine catalysts has been developed to produce axially chiral N-aryl sulfonamides in excellent enantiopurity. nih.gov This method provides practical access to these valuable chiral compounds, which have significant potential in drug discovery. nih.gov
Beyond axial chirality, other asymmetric strategies have been employed. Chiral organocatalysts bearing both squaramide and sulfonamide motifs have been shown to be effective in catalyzing direct vinylogous aldol (B89426) reactions, producing chiral γ-substituted butenolides with high enantioselectivity. acs.org While not directly producing a chiral sulfonamide product, this demonstrates the utility of chiral sulfonamide units in asymmetric catalysis. Furthermore, the asymmetric synthesis of chiral N-sulfinyl compounds, which can serve as chiral auxiliaries, provides an indirect route to enantiomerically enriched target molecules. For example, the reaction of chiral α-chloro N-tert-butanesulfinyl ketimines with Grignard reagents yields chiral N-sulfinyl 2,2-disubstituted aziridines with excellent diastereomeric and enantiomeric excess. rsc.org
Nucleophilic Reactivity of the Sulfonamide Nitrogen Atom
The nitrogen atom in the sulfonamide group of this compound, while generally considered to have low nucleophilicity due to the electron-withdrawing effect of the adjacent sulfonyl group, can participate in nucleophilic reactions under appropriate conditions.
The reactivity of the sulfonamide nitrogen is significantly influenced by its chemical environment. In N-alkylsulfonamides, the nitrogen atom can act as a nucleophile, typically requiring basic conditions to deprotonate and enhance its nucleophilic character. thieme-connect.com This allows for reactions such as N-alkylation. The N-alkylation of primary amines, a fundamental process in organic synthesis, can be achieved using various methods, including reactions with alkyl halides in the presence of a base like cesium carbonate, or through manganese dioxide-catalyzed reactions with alcohols. google.comorganic-chemistry.orgnih.govresearchgate.net For a tertiary sulfonamide like this compound, further N-alkylation is not possible. However, the underlying principle of nitrogen nucleophilicity is relevant to its formation and other reactions.
The synthesis of N,N-disubstituted sulfonamides itself relies on the nucleophilic attack of a secondary amine (diphenylamine in this case) on a sulfonyl chloride (methanesulfonyl chloride). This reaction is a standard method for forming the sulfonamide bond. organic-chemistry.org
While the lone pair on the nitrogen in this compound is delocalized by the powerful sulfonyl group, it can still engage with strong electrophiles. For instance, the nitrogen atom of sulfonamides has been shown to be nucleophilic enough to add to highly reactive intermediates like benzynes. rsc.org
The mechanism of nucleophilic substitution involving amines and sulfonamides can vary, following either SN1 or SN2 pathways depending on the substrates and reaction conditions. thieme-connect.comchemguide.co.ukscience-revision.co.ukorganicmystery.comibchem.com In reactions where the sulfonamide acts as a nucleophile, its reactivity is a critical factor. For example, in copper-catalyzed metallaphotoredox N-alkylation platforms, a wide range of N-nucleophiles, including sulfonamides, can be coupled with alkyl halides. princeton.edu
Table 1: Representative N-Alkylation Reactions of Nitrogen Nucleophiles This table presents general examples of N-alkylation reactions, illustrating the conditions under which nitrogen nucleophiles, including amines and sulfonamide precursors, react. These principles are foundational to understanding the reactivity of the nitrogen in systems like this compound.
| Nitrogen Nucleophile | Alkylating Agent | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Primary Amine | Alkyl Halide | Cs₂CO₃, DMF | Secondary Amine | >50 | google.com |
| Benzenesulfonamide | Benzyl Alcohol | MnO₂, Solvent-free, Air | N-Benzylbenzenesulfonamide | 96 | organic-chemistry.org |
| 1H-Indazole | Bromocyclohexane | Ir(III) photocatalyst, Cu(TMHD)₂, Blue light | N-Cyclohexyl-1H-indazole | 93 | princeton.edu |
| Primary Amine | Alcohol | Fe-Pd catalyst | Secondary Amine | High | researchgate.net |
Electrophilic and Nucleophilic Character at the Methane (B114726) Bridge Carbon
The methane bridge carbon in this compound is a benzylic position, flanked by two phenyl rings and adjacent to the electron-withdrawing methanesulfonyl group. This unique positioning imparts both nucleophilic and electrophilic potential to this carbon atom.
Nucleophilic Character: The hydrogen atoms on the methane bridge are acidic due to the stabilization of the resulting carbanion by the two adjacent phenyl rings and the sulfonyl group. Treatment with a strong base can deprotonate this carbon, generating a potent nucleophile. This carbanion can then react with various electrophiles. For instance, α-arylation of related N,N-diisopropyl diphenylmethanesulfonamide (B13604680) has been demonstrated, proceeding through the formation of such a carbanion. acs.org This highlights the potential for C-C bond formation at this position. The mechanism of such reactions often follows an SN2 pathway when reacting with alkyl halides. chemguide.co.uk
Electrophilic Character: While less common, the methane bridge carbon can exhibit electrophilic character, particularly if a leaving group is present. In derivatives of this compound where a hydroxyl group is introduced at the benzylic carbon, this position becomes susceptible to nucleophilic attack, especially under acidic conditions that promote the formation of a carbocation. Kinetic studies on related N-benzylic sulfonamides reacting with nucleophiles under acidic catalysis have shown the reaction to be first order in both the sulfonamide and the acid, consistent with an SN1 mechanism involving a carbocation intermediate. thieme-connect.com This indicates that functionalization of the methane bridge can switch its reactivity profile from nucleophilic to electrophilic.
Table 2: Mechanistic Pathways for Reactions at sp³ Carbon Centers This table summarizes the general mechanistic pathways (SN1 and SN2) that govern the reactivity of sp³-hybridized carbons, such as the methane bridge in this compound derivatives.
| Mechanism | Molecularity | Rate Determining Step | Intermediate | Stereochemistry | Substrate Preference | Reference |
| SN1 | Unimolecular | Formation of carbocation | Carbocation | Racemization | Tertiary > Secondary | thieme-connect.comchemguide.co.ukscience-revision.co.uk |
| SN2 | Bimolecular | Nucleophilic attack | Transition state | Inversion of configuration | Primary > Secondary | thieme-connect.comchemguide.co.ukscience-revision.co.uk |
Intramolecular Rearrangement Reactions Involving the Sulfonamide Group
The structure of this compound and its derivatives is amenable to several types of intramolecular rearrangements, most notably the Truce-Smiles rearrangement. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.
The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) where a carbanion attacks an aromatic ring within the same molecule, causing the migration of an aryl group. cdnsciencepub.comcdnsciencepub.com For a derivative of this compound to undergo a classical Truce-Smiles rearrangement, a nucleophilic center (typically a carbanion) must be generated, usually at an ortho-position of one of the phenyl rings attached to the nitrogen. The other phenyl ring (or an aryl ring attached to the sulfur) then acts as the migrating group. The reaction proceeds through a spirocyclic Meisenheimer intermediate. cdnsciencepub.com Kinetic studies have shown these rearrangements often follow first-order kinetics, confirming their intramolecular nature. cdnsciencepub.com
A related process is the radical Smiles rearrangement . In this variant, a radical is generated, which then participates in an intramolecular attack on an aromatic ring. rsc.org For example, sulfonamides can be used as sulfonyl radical precursors, which, after addition to an alkene, can trigger a Truce-Smiles rearrangement. acs.org Mechanistic investigations using quantum mechanical calculations have detailed the energy profiles of these radical cascades, showing that the rearrangement can occur in a stepwise fashion and that factors like π-π stacking can influence the reaction rate. rsc.org
Intramolecular cyclization is another important reaction class. Under the right conditions, functional groups appended to the this compound framework can react intramolecularly. For example, the formation of cyclic iminium ions from acetal-containing side chains can lead to cyclization with C-nucleophiles. mdpi.com Similarly, nitrogen radicals generated from sulfonamides can undergo intramolecular hydrogen atom transfer, leading to remote C-H functionalization, a process known as the Hofmann-Löffler-Freytag reaction. researchgate.net
Table 3: Key Features of Smiles-Type Rearrangements
| Rearrangement Type | Key Intermediate | Driving Force | Key Transformation | Reference |
| Truce-Smiles (Anionic) | Meisenheimer Adduct | Formation of a more stable anion/product | C-C bond formation via aryl migration | cdnsciencepub.comcdnsciencepub.com |
| Smiles (Radical) | Radical Adduct | Formation of a stable radical/product | Aryl migration initiated by a radical | rsc.orgacs.orgrsc.org |
| Desulfinylative Smiles | Sulfinamide Anion | SO₂ extrusion (entropic) | Diarylamine synthesis | nih.gov |
Cleavage and Degradation Pathways of the Sulfonamide Bond
The sulfonamide bond (S-N) is generally robust but can be cleaved under various chemical conditions, which is crucial for its use as a protecting group in synthesis and for understanding its environmental degradation.
Hydrolytic Cleavage: The S-N bond can be hydrolyzed under either strongly acidic or basic conditions. The mechanism of hydrolysis can be complex. For example, studies on the hydrolysis of related β-sultams (cyclic sulfonamides) show they are significantly more reactive than their acyclic counterparts, with evidence for a stepwise mechanism under basic conditions involving a trigonal bipyramidal intermediate. lookchem.com Kinetic studies of sulfonamide hydrolysis often show a dependence on pH. nih.gov The rate of hydrolysis can be influenced by neighboring groups; for instance, a nearby carboxyl group can catalyze the cleavage intramolecularly. acs.org
Reductive Cleavage: Several methods exist for the reductive cleavage of the S-N bond to yield the corresponding amine and a sulfur-containing byproduct. A mild and effective protocol uses a low-valent titanium reagent generated in situ from Ti(O-i-Pr)₄, Me₃SiCl, and Mg powder. organic-chemistry.org This method is versatile and tolerates a wide range of functional groups. organic-chemistry.org More recently, methods using super-electron donors under photolytic conditions have been developed for the reductive cleavage of N-S bonds in sulfonamides, offering a metal-free alternative. organic-chemistry.orgnih.gov Ruthenium(II) catalysts with a hydride source like HCOOH/NEt₃ have also been employed for the reductive cleavage of N-O bonds in N-alkoxy sulfonamides. rsc.org A general method for cleaving secondary sulfonamides uses samarium iodide (SmI₂) to generate sulfinates and amines. chemrxiv.org
Oxidative Cleavage: In some cases, the bond cleavage can be initiated by oxidation. For example, the chlorination of sulfonamide antibiotics can lead to a Smiles-type rearrangement followed by desulfation, effectively cleaving the original S-N bond. researchgate.net
Table 4: Common Methods for Sulfonamide Bond Cleavage
| Method | Reagents/Conditions | Products | Mechanistic Feature | Reference |
| Hydrolysis | Strong Acid or Base (e.g., NaOH) | Amine + Sulfonic Acid | Nucleophilic attack on sulfur | lookchem.com |
| Reductive Cleavage | Ti(O-i-Pr)₄/Me₃SiCl/Mg | Amine + Hydrocarbon/Thiol | Low-valent titanium reduction | organic-chemistry.org |
| Reductive Cleavage | SmI₂ | Amine + Sulfinate | Single-electron transfer | chemrxiv.org |
| Reductive Cleavage | Organic super-electron donor, light | Amine + Sulfinic Acid | Photoredox catalysis | nih.gov |
Reaction Kinetics and Thermodynamic Studies of this compound Transformations
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for controlling reaction outcomes and optimizing conditions. While specific data for this exact molecule are scarce, general principles from related systems provide valuable insights.
Reaction Kinetics: The kinetics of sulfonamide reactions are highly dependent on the mechanism.
Hydrolysis: The hydrolysis of sulfonamides has been studied kinetically. For example, the hydrolysis of X-phenyl-N-methanesulfonyl glycinates showed that the rate constants (log k) for both acid and base-catalyzed hydrolysis are well-correlated by Hammett equations, indicating a strong influence of electronic effects from substituents on the phenyl ring. nih.gov The hydrolysis of α,N-diphenylnitrone, a compound with a C=N bond, also shows a strong pH dependence, with different rate-determining steps in acidic, neutral, and basic media. koreascience.kr
Rearrangements: Kinetic studies of the Truce-Smiles rearrangement have confirmed its intramolecular nature and that the rearrangement step, not the initial deprotonation, is typically rate-determining. The reaction follows first-order kinetics. cdnsciencepub.com
Nucleophilic Substitution: The rates of SN1 and SN2 reactions are governed by different factors. SN1 reactions are zero-order in the nucleophile, while SN2 reactions are first-order in both the substrate and the nucleophile. thieme-connect.comscience-revision.co.uk Kinetic studies on the acid-catalyzed reaction of N-alkyl sulfonamides with nucleophiles support an SN1 mechanism. thieme-connect.com
Thermodynamic Studies: Thermodynamic parameters such as enthalpy (ΔH) and Gibbs free energy (ΔG) govern the position of equilibrium and the spontaneity of a reaction.
Solubility and Mixing: The thermodynamics of dissolving sulfonamides in various solvent systems have been investigated. For instance, the dissolution of sodium sulfonamides in ethanol-water mixtures shows that the process is driven by both enthalpic and entropic contributions, which vary with solvent composition. redalyc.org Quantum chemistry computations have been used to understand the Gibbs free energy of interactions between sulfonamides and novel solvents. nih.gov
Table 5: Representative Thermodynamic Data for Sulfonamide-Related Processes This table provides examples of thermodynamic parameters for processes involving sulfonamides, illustrating the energy changes associated with their reactions and interactions.
| Process | System | Thermodynamic Parameter | Value | Method | Reference |
| Binding to CA II | Acetazolamide | Intrinsic Gibbs Free Energy (ΔG°int) | -49.3 kJ/mol | ITC | tandfonline.com |
| Binding to CA II | Acetazolamide | Intrinsic Enthalpy (ΔH°int) | -33.4 kJ/mol | ITC | tandfonline.com |
| Protonation | Trifluoromethanesulfonamide | Enthalpy of Protonation (ΔHprot) | -29.5 kJ/mol | ITC | tandfonline.com |
| Fusion | Sodium Sulfadiazine | Enthalpy of Fusion (ΔHfus) | 48.0 kJ/mol | - | redalyc.org |
| Gas-Phase Acidity | p-Nitrobenzenesulfonamide | Gibbs Free Energy of Deprotonation (ΔG°acid) | 1344.3 kJ/mol | DFT Calculation | core.ac.uk |
N,n Diphenylmethanesulfonamide As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Diverse Organic Compounds
The methanesulfonamide (B31651) group in N,N-diphenylmethanesulfonamide can be readily deprotonated to form a nucleophilic carbanion. This carbanion can participate in various carbon-carbon bond-forming reactions, serving as a precursor for a range of functionalized molecules. A notable application is in palladium-catalyzed allylic alkylation reactions. These reactions provide a powerful method for constructing chiral molecules containing homo-allylic sulfones, which are themselves valuable intermediates for further synthetic elaboration. nih.gov
For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) has been successfully performed using α-sulfonyl carbanions generated from silylated sulfone precursors. nih.gov In these reactions, allyl fluorides are used as precursors for π-allyl palladium complexes. The fluoride (B91410) anion liberated upon ionization of the allyl fluoride activates the silylated sulfone, generating the nucleophilic carbanion in situ. This carbanion is then captured by the allylic intermediate to afford chiral homo-allylic sulfones with high efficiency and enantioselectivity. nih.gov
A related strategy involves the palladium-catalyzed reductive aromatic C–H allylation. In one example, N-benzylsulfonimides undergo reaction with allyl acetates in the presence of a palladium catalyst and indium metal. rsc.org This process avoids the pre-synthesis of organometallic reagents and provides a direct route to structurally diverse allyl-substituted arenes and heteroarenes. rsc.org
Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation with α-Sulfonyl Carbanions nih.gov
| Entry | Allyl Fluoride | Silylated Sulfone | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Cinnamyl fluoride | Phenyl(trimethylsilyl)methyl sulfone | (S,E)-1,3-diphenylprop-1-ene-1-sulfonylbenzene | 94 | 95 |
| 2 | (E)-1-fluorobut-2-ene | Phenyl(trimethylsilyl)methyl sulfone | (S,E)-1-phenylpent-3-ene-1-sulfonylbenzene | 85 | 96 |
| 3 | 1-fluoro-3-phenylprop-2-ene | (4-chlorophenyl)(trimethylsilyl)methyl sulfone | (S,E)-1-(4-chlorophenyl)-4-phenylbut-2-ene-1-sulfone | 92 | 93 |
| 4 | Cinnamyl fluoride | (4-methoxyphenyl)(trimethylsilyl)methyl sulfone | (S,E)-1-(4-methoxyphenyl)-3-phenylprop-1-ene-1-sulfone | 91 | 94 |
Utilization in the Construction of Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. uomus.edu.iqresearchgate.netuou.ac.in The this compound scaffold and its derivatives are valuable precursors for constructing these important ring systems, primarily through intramolecular cyclization reactions. mdpi.comencyclopedia.pub
One powerful strategy is the intramolecular cyclization of N-arylated homoallylamines, which can be mediated by strong acids like H₂SO₄ to produce tetrahydro-1-benzazepines. organic-chemistry.org This metal-free method is atom-economical and proceeds under mild conditions, offering an environmentally benign route to seven-membered nitrogen heterocycles. organic-chemistry.org The reaction mechanism typically involves protonation of the amine, followed by an intramolecular electrophilic aromatic substitution onto the aryl ring. organic-chemistry.org
Transition metal-catalyzed reactions also provide efficient pathways to N-heterocycles. Palladium-catalyzed intramolecular C-N bond formation, such as the Buchwald-Hartwig amination, is extensively used to synthesize a wide range of N-heterocycles, including medium-sized rings which are often challenging to construct. mdpi.com For example, precursors derived from tryptophan have been cyclized to form nine-membered N-heterocycles, which serve as key intermediates for natural products like (-)-epi-indolactam V. mdpi.com Similarly, intramolecular cyclizations of N-aryl and N-benzyl propynamides can be initiated by electrophilic sulfenylation to yield quinolinones and benzo[c]azepin-3-ones. researchgate.net
Table 2: Examples of Heterocyclic Systems Synthesized from Sulfonamide Precursors
| Precursor Type | Reaction Type | Heterocyclic Product | Catalyst/Reagent | Reference |
| N-arylated homoallylamine | Intramolecular electrophilic substitution | Tetrahydro-1-benzazepine | H₂SO₄ | organic-chemistry.org |
| N-Aryl propynamide | Electrophilic sulfenylation/cyclization | Sulfenyl quinolinone | DMTSM/DMTSF | researchgate.net |
| Bromotryptophan dipeptide derivative | Intramolecular Pd-catalyzed N-arylation | 9-membered N-heterocycle | Palladacycle/NaOtBu | mdpi.com |
| Tosyl-protected N-allyl-2-aminocyclohexanecarboxamides | Pd(II)-catalyzed oxidative intramolecular cis-aminopalladation | 1,5-diazocin-6-one | Pd(OAc)₂ | mdpi.com |
Application in Carbon-Nitrogen Bond Forming Reactions
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic chemistry, crucial for the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov Sulfonamides, including this compound, are effective nucleophiles in one of the most powerful C-N bond-forming reactions: the Buchwald-Hartwig amination. organic-chemistry.orgnih.gov This palladium-catalyzed cross-coupling reaction enables the formation of C(sp²)-N bonds by coupling aryl halides or triflates with a wide range of nitrogen-containing compounds. organic-chemistry.orgbeilstein-journals.org
The versatility of the Buchwald-Hartwig reaction allows for the arylation of primary and secondary amines, amides, and sulfonamides. nih.gov The reaction typically employs a palladium precatalyst, a phosphine-based ligand, and a base. organic-chemistry.orgbeilstein-journals.org The choice of ligand is critical for the reaction's success and generality, with specialized ligands like BippyPhos demonstrating an exceptionally broad substrate scope, accommodating various (hetero)aryl chlorides and NH-containing coupling partners. nih.gov
Recent advancements have also explored alternative C-N bond-forming strategies. For example, a palladium-catalyzed allylic C-H amination of alkenes has been developed using N-fluorodibenzenesulfonimide (NFSI) as the nitrogen source. rsc.org This reaction proceeds with high regioselectivity and highlights the continuing development of novel methods for C-N bond construction utilizing sulfonamide-type reagents. rsc.org
Table 3: Buchwald-Hartwig Amination using N-Containing Nucleophiles
| Aryl Halide/Triflate | Nitrogen Nucleophile | Catalyst System (Catalyst/Ligand/Base) | Product Type | Reference |
| 2-Bromo-13α-estrone derivative | Substituted anilines | Pd(OAc)₂ / X-Phos / KOt-Bu | 2-Arylamino-estrone derivative | beilstein-journals.org |
| (Hetero)aryl chlorides | Primary/secondary amines, amides, NH heterocycles | [Pd(cinnamyl)Cl]₂ / BippyPhos / NaOtBu | N-Aryl amines/amides/heterocycles | nih.gov |
| 5-Halo-1,2,3-triazoles | Amines | [(THP-Dipp)Pd(cinn)Cl] / Base | 5-Amino-1,2,3-triazole derivatives | researchgate.net |
| Aryl bromides | N-arylsulfonamides | Ni(cod)(DQ) / Base | N,N-Diarylsulfonamides |
Strategic Integration into Complex Target Molecule Synthesis
The ultimate goal of developing synthetic methods is often their application in the total synthesis of complex and biologically active molecules, such as natural products. wikipedia.orgrsc.orgorganic-chemistry.org The reactions involving this compound and its analogs are integral to synthetic strategies aimed at constructing such intricate targets. nih.govnih.gov The ability to form key C-C and C-N bonds and to construct heterocyclic cores makes these intermediates highly valuable in retrosynthetic planning. youtube.com
A compelling example is the enantioselective synthesis of quaternary N-heterocycles through palladium-catalyzed decarboxylative allylic alkylation of lactams. nih.gov This methodology provides access to 3,3-disubstituted pyrrolidinones, piperidinones, and related structures, which are prevalent in many alkaloids and pharmaceutical agents. nih.gov Notably, the enantiopure quaternary lactams produced through this method serve as key intermediates in the synthesis of complex Aspidosperma alkaloids, including quebrachamine (B1219942) and rhazinilam. nih.gov
Furthermore, the construction of fused N-heterocyclic systems, as discussed previously, is a cornerstone of many total synthesis campaigns. encyclopedia.pubimperial.ac.uk The intramolecular cyclization strategies provide direct access to the core structures of natural product families. For instance, the synthesis of the nine-membered ring of (-)-epi-indolactam V via intramolecular N-arylation demonstrates the power of these methods to build complex, non-standard ring systems that are otherwise difficult to access. mdpi.com The strategic incorporation of reactions involving sulfonamide intermediates allows chemists to efficiently assemble complex molecular frameworks, significantly shortening synthetic routes and enabling the production of valuable compounds for biological and medicinal studies. rsc.org
Advanced Computational and Theoretical Studies of N,n Diphenylmethanesulfonamide
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
DFT calculations, particularly using hybrid functionals like B3LYP in conjunction with various basis sets, have been instrumental in modeling the molecular properties of N,N-Diphenylmethanesulfonamide. These computational approaches provide a robust framework for understanding the molecule's geometry, stability, and electronic transitions.
Elucidation of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. ijcmas.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ijcmas.comconicet.gov.ar
For molecules with similar structural motifs, such as other sulfonamide derivatives, DFT calculations have shown HOMO-LUMO gaps in the range of 4.4 to 5.0 eV. ijcmas.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich diphenylamine (B1679370) moiety, while the LUMO is anticipated to be distributed across the sulfonyl group and the phenyl rings. This distribution facilitates intramolecular charge transfer from the donor (diphenylamine) to the acceptor (methanesulfonyl) part of the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies and Band Gaps for Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) |
| Aromatic Sulfonamide Derivative | -6.324 | -1.852 | 4.472 |
| Cytosine | Not specified | Not specified | 4.92 |
| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 |
Data is illustrative and based on DFT calculations for structurally related molecules. ijcmas.comirjweb.comijcce.ac.ir
Prediction and Interpretation of Molecular Electrostatic Potential (MEP) for Reactivity Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. nih.gov
In this compound, the MEP map is expected to show the most negative potential (red) localized around the highly electronegative oxygen atoms of the sulfonyl group, making them the primary sites for electrophilic interactions. The nitrogen atom would also exhibit a negative potential. Conversely, the hydrogen atoms of the phenyl rings and the methyl group would display a positive potential (blue), rendering them susceptible to nucleophilic attack. nih.gov This detailed mapping of electrostatic potential provides a clear guide to the molecule's reactive sites. uni-muenchen.de
Vibrational Spectroscopy (FT-IR, Raman) Simulations and Experimental Correlation
Theoretical vibrational analysis using DFT methods allows for the calculation of FT-IR and Raman spectra, which can be correlated with experimental data to confirm molecular structure and assign vibrational modes. ijcmas.comjkps.or.kr For this compound, the calculated vibrational frequencies would correspond to specific bond stretching, bending, and torsional modes within the molecule.
Key expected vibrational frequencies include:
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. ijcce.ac.ir
N-H stretching: While this compound does not have an N-H bond, related primary or secondary sulfonamides show N-H stretching in the 3500-3200 cm⁻¹ range. nepjol.infocore.ac.uk
S=O stretching: The sulfonyl group exhibits characteristic asymmetric and symmetric stretching vibrations, which are strong in the IR spectrum and typically appear in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.
C-N stretching: The stretching vibration of the C-N bond is expected in the 1380-1260 cm⁻¹ range. core.ac.uk
Ring vibrations: The phenyl rings will have characteristic in-plane and out-of-plane bending and stretching modes.
Computational simulations, often with scaling factors to correct for anharmonicity and basis set limitations, provide a powerful complement to experimental spectroscopy.
Table 2: Representative Vibrational Frequencies for Related Functional Groups
| Functional Group/Vibration | Typical Experimental Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Asymmetric SO₂ Stretch | 1350 - 1300 |
| Symmetric SO₂ Stretch | 1160 - 1120 |
| C-N Stretch | 1380 - 1260 |
These are general ranges and can vary based on the specific molecular environment. ijcce.ac.ircore.ac.uk
Electronic Spectroscopy (UV-Vis) Simulations via Time-Dependent DFT
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra. mdpi.comphyschemres.org It allows for the prediction of electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. researchgate.netrsc.org
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic phenyl rings. The presence of the nitrogen and sulfonyl groups can also lead to n → π* transitions. TD-DFT calculations can elucidate the nature of these transitions by identifying the molecular orbitals involved. rsc.org The calculations are often performed considering solvent effects to provide a more accurate comparison with experimental solution-phase spectra. mdpi.comphyschemres.org Studies on similar aromatic compounds show that TD-DFT can predict absorption wavelengths with good accuracy. mdpi.com
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Validation
Theoretical calculations of NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method within DFT have become a standard tool for structural elucidation. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov
For this compound, these calculations would predict the chemical shifts for the aromatic protons and carbons of the two phenyl rings, as well as the protons and carbon of the methyl group. The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov Comparing the calculated chemical shifts with experimental data can help to confirm the molecular structure and assign the resonances unambiguously. mdpi.com Linear regression analysis between experimental and calculated shifts is often employed to improve the accuracy of the predictions. rsc.org
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. periodicodimineralogia.itdergipark.org.tr This analysis transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds and lone pairs.
The stability of the molecule is enhanced by donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energy of these interactions, E(2), can be calculated using second-order perturbation theory. dergipark.org.trresearchgate.net For this compound, significant stabilization is expected from:
π → π interactions:* Delocalization of π-electrons within the phenyl rings.
n → σ interactions:* Donation of electron density from the lone pairs (n) of the nitrogen and oxygen atoms to the antibonding orbitals (σ) of adjacent bonds. For instance, interactions like LP(N) → σ(S-C) and LP(O) → σ*(S-N) would contribute to the stability of the molecule.
NBO analysis also provides information about the natural atomic charges, offering a more detailed picture of the charge distribution than Mulliken population analysis. periodicodimineralogia.it These computational insights are crucial for understanding the electronic factors that govern the structure and stability of this compound.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic nature of molecules by simulating their motion over time. mdpi.comcresset-group.com For this compound, MD simulations can provide detailed insights into its conformational landscape, which is defined by the various spatial arrangements the molecule can adopt due to the rotation around its single bonds. Understanding this landscape is crucial as the molecule's conformation can significantly influence its physical properties and biological activity.
In a typical MD simulation protocol, a starting 3D structure of this compound is placed in a simulation box, often with a solvent to mimic realistic conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. By running the simulation for a sufficient duration (nanoseconds to microseconds), a large ensemble of conformations is generated, providing a statistical representation of the molecule's dynamic behavior at a given temperature.
Analysis of the MD trajectory allows for the construction of a potential energy surface, which maps the energy of the molecule as a function of its conformational coordinates, such as dihedral angles. The low-energy regions on this surface correspond to the most stable and probable conformations. For this compound, this analysis would likely reveal the preferred orientations of the phenyl rings, which could range from a symmetric "propeller-like" conformation to various asymmetric arrangements. Studies on structurally related diaryl compounds have shown that the interplay of steric hindrance and electronic interactions dictates the conformational preferences. researchgate.net
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Defining the Angle | Description |
| ω1 | C-S-N-C (phenyl 1) | Rotation around the S-N bond of the first phenyl group |
| ω2 | C-S-N-C (phenyl 2) | Rotation around the S-N bond of the second phenyl group |
| θ | N-S-C-H | Rotation around the S-C bond of the methyl group |
| φ1 | S-N-C-C (phenyl 1) | Torsion of the first phenyl ring relative to the S-N bond |
| φ2 | S-N-C-C (phenyl 2) | Torsion of the second phenyl ring relative to the S-N bond |
The data generated from these simulations can be used to calculate various properties, such as the average conformation, the flexibility of different parts of the molecule, and the free energy barriers between different conformational states. This information is invaluable for understanding how this compound might interact with biological targets or how its physical properties arise from its dynamic structure.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions at the molecular level. researchgate.netscirp.org For this compound, DFT calculations can be used to investigate the mechanisms of its synthesis and potential reactions, providing insights into the energies of reactants, products, intermediates, and transition states.
The mechanism likely proceeds through a nucleophilic attack of the nitrogen atom of diphenylamine on the sulfur atom of methanesulfonyl chloride. This could occur via a concerted or a stepwise mechanism. In a concerted mechanism, the N-S bond is formed simultaneously with the cleavage of the S-Cl bond. In a stepwise mechanism, a tetrahedral intermediate is formed first, which then eliminates a chloride ion. DFT calculations can distinguish between these possibilities by locating the transition state(s) and any intermediates. chapman.edu
Table 2: Calculated Relative Energies for a Hypothetical Reaction Pathway of this compound Synthesis
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Methanesulfonyl chloride + Diphenylamine | 0.0 |
| Transition State 1 | Formation of the tetrahedral intermediate | +15.2 |
| Intermediate | Tetrahedral addition complex | -5.8 |
| Transition State 2 | Elimination of HCl | +8.5 |
| Products | This compound + HCl | -20.1 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from DFT calculations.
Furthermore, DFT can be used to study the properties of the transition states, such as their geometry and vibrational frequencies. The presence of a single imaginary frequency confirms that the optimized structure is a true transition state. Analysis of the transition state structure can provide detailed information about the bond-forming and bond-breaking processes. For example, in the transition state for the nucleophilic attack, one would expect to see an elongated S-Cl bond and a partially formed N-S bond.
These theoretical studies are not limited to the synthesis of this compound. They can also be applied to understand its reactivity, stability, and potential degradation pathways. For instance, the fragmentation of sulfonamides under mass spectrometry conditions has been investigated using DFT to rationalize the observed fragment ions. nih.govresearchgate.net
Machine Learning and Artificial Intelligence in this compound Research
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research, enabling the prediction of molecular properties and activities from their structure. nih.govecetoc.org For a specific compound like this compound, ML and AI can be employed to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models can predict a wide range of properties, from basic physicochemical characteristics to complex biological activities and toxicities. mdpi.comnih.gov
The process begins with the generation of a large set of numerical descriptors that characterize the molecular structure of this compound. These descriptors can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, surface area). A dataset of known compounds with their experimentally determined properties is then used to train an ML model, such as a neural network, support vector machine, or random forest. frontiersin.org The model learns the complex relationships between the molecular descriptors and the property of interest.
Once trained, the model can be used to predict the properties of new or uncharacterized molecules like this compound. For example, a QSAR model could predict its potential as an inhibitor for a specific enzyme, while a QSPR model could predict its solubility, melting point, or chromatographic retention time. nih.govpreprints.org
Table 3: Hypothetical Machine Learning-Based Predictions for this compound Properties
| Property | Predicted Value | Model Type | Key Descriptor Types |
| Aqueous Solubility (logS) | -3.5 | QSPR | 2D, 3D |
| Melting Point (°C) | 145 | QSPR | 2D, Constitutional |
| Cytochrome P450 Inhibition (IC50, µM) | 12.5 | QSAR | 3D, Electronic |
| hERG Blockade Potential | Low | Classification | 2D, Pharmacophore |
| Carcinogenicity | Non-carcinogen | Classification | Topological, Fragment-based |
Note: This table presents hypothetical predictions for illustrative purposes. The accuracy of these predictions would depend on the quality and size of the training data and the specific ML model used.
The application of AI in this context offers several advantages. It can significantly accelerate the research and development process by prioritizing compounds with desirable properties for synthesis and experimental testing. networkscience.ai AI can also help in identifying potential liabilities, such as toxicity or poor pharmacokinetic profiles, early in the discovery pipeline. nih.gov As more data becomes available, these models can be continuously retrained and improved, leading to more accurate and reliable predictions. The use of deep learning, a subset of AI, is particularly promising as it can automatically learn relevant features from the molecular structure, reducing the need for manual descriptor selection. frontiersin.org
Crystallographic and Solid State Structural Characterization of N,n Diphenylmethanesulfonamide Systems
Single Crystal X-ray Diffraction Analysis
Precise Determination of Molecular Geometry and Conformation
SC-XRD analysis allows for the exact determination of the molecular geometry and conformational preferences of N,N-Diphenylmethanesulfonamide in the solid state. The conformation of sulfonamide derivatives can be influenced by factors such as the substituents on the nitrogen atom and the presence of intramolecular interactions. conicet.gov.ar In some sulfonamides, different conformations, such as syn and anti, have been observed in various crystal polymorphs. researchgate.net The flexibility of the molecule, for instance, in conformationally flexible sulfonamides, allows the aromatic rings to bend and adopt specific conformations to facilitate interactions like π-stacking. researchgate.net
Analysis of Intramolecular Bond Lengths, Bond Angles, and Torsion Angles
The precise measurement of intramolecular bond lengths, bond angles, and torsion angles is a key outcome of SC-XRD studies. uhu-ciqso.escarleton.edu These parameters provide a detailed picture of the molecular framework. For instance, in sulfonamide structures, the S–N and S–O bond lengths are of particular interest. conicet.gov.ar The hybridization of the sulfonamide nitrogen atom, which can be either sp² (trigonal planar) or sp³ (tetrahedral), can influence these bond lengths and the surrounding angles. conicet.gov.ar
Below are tables representing typical bond lengths and angles found in sulfonamide structures, which are relevant for understanding the geometry of this compound.
Table 1: Selected Intramolecular Bond Lengths (Å) in Sulfonamide Derivatives
| Bond | Typical Length (Å) | Reference |
|---|---|---|
| S–O | 1.432(1)–1.436(1) | conicet.gov.ar |
| S–N | 1.642(1) | conicet.gov.ar |
| C(aromatic)–N | ~1.44 | |
| C(methyl)–S | ~1.76 |
Table 2: Selected Intramolecular Bond Angles (°) in Sulfonamide Derivatives
| Angle | Typical Value (°) | Reference |
|---|---|---|
| O–S–O | ~120 | conicet.gov.ar |
| N–S–O | 105–115 | conicet.gov.ar |
| C–N–S | ~118 | |
| C–S–N | ~107 |
Note: The values presented are typical and can vary slightly for this compound based on its specific crystalline environment.
Investigation of Intermolecular Hydrogen Bonding Networks
Hydrogen bonds are among the strongest intermolecular interactions and play a critical role in the packing of molecules in a crystal. savemyexams.com In sulfonamides, the N-H group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group (SO₂) are effective hydrogen bond acceptors. acs.orgmdpi.com This can lead to the formation of well-defined hydrogen-bonding motifs, such as dimers and chains (catemers). acs.org The study of these networks is essential for understanding the supramolecular assembly of this compound. nih.gov While N,N-disubstituted sulfonamides like this compound lack the traditional N-H donor, weaker C-H···O hydrogen bonds can still play a significant role in the crystal packing. rsc.org
Table 3: Potential Hydrogen Bonding Interactions in this compound Systems
| Donor (D) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) |
|---|---|---|---|
| C–H (phenyl) | O=S | C–H···O | ~3.3-3.4 |
| C–H (methyl) | O=S | C–H···O | ~3.4 |
Characterization of Weak Non-Covalent Interactions (e.g., C-H...π Interactions)
Besides hydrogen bonding, weaker non-covalent interactions are also vital in determining the crystal structure. wikipedia.org C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are a significant type of these interactions. nih.govrsc.orgmit.edu In this compound, the phenyl rings provide ample opportunity for such interactions, contributing to the stability of the crystal lattice. acs.org These interactions, along with π-π stacking between aromatic rings, are often observed in the crystal structures of aromatic sulfonamides. researchgate.netacs.org
Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netmatec-conferences.orgmdpi.com It maps the electron distribution of a molecule within the crystalline environment, allowing for the identification of close contacts between neighboring molecules.
The Hirshfeld surface is typically colored based on a property called dnorm, which highlights regions of close intermolecular contact. mdpi.com Red spots on the surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. researchgate.net Blue regions represent contacts longer than the van der Waals radii, and white areas show contacts of van der Waals separation. researchgate.net
Polymorphism and Crystallization Engineering of Sulfonamide Derivatives
Polymorphism is the ability of a solid material to exist in more than one crystal structure. acs.orgresearchgate.net Different polymorphs of a compound can exhibit different physicochemical properties. Sulfonamides are a class of compounds known to exhibit polymorphism. acs.orgacs.orgresearchgate.net The specific crystalline form that is obtained can depend on various factors, including the solvent used for crystallization and the temperature. acs.org
Crystal engineering is the design and synthesis of molecular solid-state structures with desired properties. nih.govrsc.org This field focuses on understanding and utilizing intermolecular interactions to control the way molecules assemble into crystals. iucr.org For sulfonamides, crystal engineering strategies often involve the formation of cocrystals, where the sulfonamide is crystallized with another molecule (a coformer) to create a new crystalline phase with potentially improved properties. nih.govrsc.orgiucr.org The study of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is a cornerstone of crystal engineering. nih.goviucr.org While this compound itself lacks the primary or secondary amine group often targeted in sulfonamide cocrystal design, the principles of crystallization engineering are still relevant for controlling its crystallization and exploring potential polymorphic forms. nih.gov
Molecular Interactions and Biological Target Engagement Mechanisms of N,n Diphenylmethanesulfonamide Analogues
Mechanisms of Enzyme Inhibition (e.g., Carbonic Anhydrase, Insulysin, DNA Gyrase)
N,N-Diphenylmethanesulfonamide and its derivatives have been investigated as inhibitors of several key enzymes implicated in various diseases. The nature of this inhibition can vary, ranging from reversible to irreversible, and is highly dependent on the specific analogue and the target enzyme. nih.govsavemyexams.com
Sulfonamides, the class to which this compound belongs, are well-known for their ability to inhibit carbonic anhydrases. juniperpublishers.com These enzymes play a crucial role in pH regulation and other physiological processes. mdpi.comsemanticscholar.org Inhibition of carbonic anhydrase by sulfonamides typically involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. nih.gov This interaction can be influenced by the substituents on the phenyl rings of this compound analogues, which can affect the compound's affinity and selectivity for different carbonic anhydrase isoforms. mdpi.comnih.gov For instance, some sulfonamide derivatives have shown selective inhibition of tumor-associated carbonic anhydrase isoforms like CA IX and XII over cytosolic forms. semanticscholar.org The inhibition can be competitive, non-competitive, or even irreversible depending on the specific modifications to the sulfonamide structure. nih.govsavemyexams.com
Insulin-degrading enzyme (IDE), also known as insulysin, is another target of interest. nih.govnih.gov IDE is a zinc metalloprotease responsible for the degradation of insulin (B600854) and other bioactive peptides. japsonline.com Inhibition of IDE is a potential therapeutic strategy for type 2 diabetes. japsonline.comresearchgate.net Analogues of this compound could potentially act as inhibitors of insulysin, although specific studies on this compound are not as prevalent as for carbonic anhydrase. The mechanism would likely involve interaction with the zinc ion and key residues within the enzyme's active site. japsonline.com
DNA gyrase, a bacterial type II topoisomerase, is a well-established target for antibacterial agents. This enzyme introduces negative supercoils into DNA, a process essential for bacterial DNA replication and transcription. N-phenylpyrrolamide derivatives, which share structural similarities with this compound, have been developed as potent inhibitors of DNA gyrase. rsc.orgnih.gov These inhibitors typically bind to the ATP-binding site on the GyrB subunit of the enzyme, preventing the energy-dependent DNA supercoiling activity. The potency of these inhibitors is often in the low nanomolar range. rsc.orgnih.gov
| Enzyme Target | General Inhibition Mechanism | Key Interacting Group | Potential Therapeutic Area |
| Carbonic Anhydrase | Binding to the active site zinc ion. nih.gov | Sulfonamide group. juniperpublishers.com | Cancer, Neurological Disorders. |
| Insulysin (IDE) | Interaction with the active site zinc metalloprotease. japsonline.com | Potential for zinc-binding moieties. | Type 2 Diabetes. nih.govresearchgate.net |
| DNA Gyrase | Binding to the ATP-binding site of the GyrB subunit. | Phenyl and amide moieties. rsc.orgnih.gov | Bacterial Infections. rsc.orgnih.gov |
Elucidation of Active Site Binding Modes and Critical Residue Interactions
The precise binding mode of an inhibitor within an enzyme's active site is fundamental to its inhibitory activity. For this compound analogues targeting carbonic anhydrase, the sulfonamide group coordinates with the catalytic zinc ion. The phenyl rings can then form various interactions with hydrophobic and hydrophilic residues in the active site pocket. mdpi.comnih.gov These interactions, which can include hydrogen bonds and van der Waals forces, are critical for the affinity and selectivity of the inhibitor. juniperpublishers.com
In the case of DNA gyrase inhibitors, the N-phenylpyrrolamide scaffold fits into the ATP-binding pocket of the GyrB subunit. Specific residues within this pocket form hydrogen bonds and hydrophobic interactions with the inhibitor, stabilizing the complex. rsc.orgnih.gov For example, studies on N-phenylpyrrolamide inhibitors have identified key interactions with conserved residues that are crucial for their potent inhibitory activity. rsc.orgnih.gov
Computational Modeling of Protein-Ligand Binding Kinetics and Thermodynamics
Computational modeling has become an indispensable tool for understanding the dynamics and energetics of protein-ligand interactions. nih.govnih.goveinsteinmed.edu Molecular dynamics (MD) simulations can provide insights into the kinetic and thermodynamic aspects of the binding process of this compound analogues to their target enzymes. chemrxiv.orgmdpi.com
These simulations can model the entire binding event, from the initial encounter of the ligand with the protein to the final bound state. This allows for the calculation of binding free energies, which are a measure of the affinity of the ligand for the protein. scielo.org.mx The free energy of binding is a key thermodynamic parameter that is directly related to the experimentally measurable affinity constant. scielo.org.mx
Principles of Molecular Recognition by Biological Receptors
Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and electrostatic interactions. juniperpublishers.comrsc.org The ability of this compound analogues to bind to their biological targets is governed by these principles.
The concept of multivalency, where a molecule has multiple points of interaction with its target, can significantly enhance binding affinity and selectivity. nih.gov This principle can be applied to the design of this compound analogues by introducing additional functional groups that can form favorable interactions with the target receptor.
Computational Docking Studies for Predictive Binding Assessment
Computational docking is a widely used technique to predict the preferred binding mode of a ligand to a receptor of known three-dimensional structure. nih.govunirioja.esresearchgate.netresearchgate.net This method is instrumental in the early stages of drug discovery for virtual screening of large compound libraries and for prioritizing candidates for experimental testing. nih.gov
Application of Ligand Docking Algorithms and Scoring Functions
A variety of docking algorithms and scoring functions have been developed to predict the binding of ligands to proteins. nih.govnih.gov Programs like AutoDock, Glide, and GOLD use different search algorithms to explore the conformational space of the ligand within the protein's binding site and different scoring functions to estimate the binding affinity. nih.govnih.govschrodinger.com
The accuracy of docking predictions depends heavily on the quality of the scoring function. researchgate.net These functions are typically empirical or knowledge-based and are designed to approximate the free energy of binding. schrodinger.com For this compound analogues, docking studies can be used to predict how different substitutions on the phenyl rings will affect the binding mode and affinity for a particular enzyme target. For instance, docking studies have been successfully used to understand the binding of inhibitors to butyrylcholinesterase and to guide the design of more potent compounds. mdpi.com Similarly, computational docking has been applied to study the inhibition of insulysin by Schiff bases. japsonline.com The results of docking studies, often presented as a docking score or binding energy, can help rank different analogues and guide further synthetic efforts. frontiersin.org
| Docking Software | Search Algorithm Type | Common Application |
| AutoDock | Lamarckian Genetic Algorithm. nih.gov | Virtual screening, binding mode prediction. nih.gov |
| Glide | Hierarchical filters, anchor-and-grow sampling. schrodinger.com | High-throughput virtual screening, lead optimization. schrodinger.com |
| GOLD | Genetic Algorithm. nih.gov | Flexible ligand docking. nih.gov |
| ICM | Monte Carlo minimization. nih.gov | Flexible ligand and receptor docking. nih.gov |
Analysis of Induced Fit and Conformational Adaptations Upon Binding
The "lock-and-key" model of ligand binding, where a rigid ligand fits into a rigid receptor, is often an oversimplification. nih.gov In reality, both the ligand and the protein can undergo conformational changes upon binding, a phenomenon known as "induced fit". nih.govplos.orgmdpi.com
Docking protocols that account for receptor flexibility, such as induced fit docking (IFD), can provide more accurate predictions of binding modes and affinities. schrodinger.com These methods typically allow for side-chain flexibility in the binding site and can even model larger-scale backbone movements. The binding of a ligand can induce a conformational change in the enzyme that is necessary for catalysis or inhibition. plos.org For example, the binding of some inhibitors can trap the enzyme in an inactive conformation. mdpi.com
Computational methods can be used to analyze these induced fit effects. By comparing the structure of the apo (unbound) protein with the holo (bound) structure, researchers can identify the specific conformational changes that occur upon ligand binding. This information is valuable for understanding the mechanism of action of the inhibitor and for designing new molecules that can exploit these conformational changes to achieve higher affinity and selectivity. The study of dihydroorotase has shown that a flexible active site loop undergoes significant conformational changes during catalysis, and targeting these different conformations is a promising strategy for drug design. mdpi.com
N,n Diphenylmethanesulfonamide in Supramolecular Chemistry
Design Principles for Directed Supramolecular Assembly
The rational design of supramolecular systems relies on the predictable and directional nature of non-covalent interactions. The molecular structure of N,N-Diphenylmethanesulfonamide offers several key features that can be harnessed for the directed assembly of supermolecules.
The primary design elements inherent to the this compound scaffold are:
The Sulfonyl Group (SO₂): The oxygen atoms of the sulfonyl group are strong Lewis bases, making them excellent hydrogen bond acceptors. While this compound itself lacks a traditional hydrogen bond donor (like an N-H proton), it can readily participate in C-H···O hydrogen bonds with neighboring molecules or solvents. mdpi.com This interaction is a reliable tool for directing molecules into specific arrangements, such as chains or dimeric motifs. mdpi.com
Aromatic Phenyl Rings: The two phenyl rings are key for inducing order through π-π stacking and C-H···π interactions. nih.govresearchgate.net The orientation of these rings can be controlled to favor face-to-face or edge-to-face stacking, leading to different dimensional assemblies. The electronic nature of these rings can be fine-tuned through substitution to modulate the strength of these interactions. nih.gov
By controlling these elements—for instance, by introducing complementary functional groups onto the phenyl rings or by selecting specific solvent environments—it is possible to guide the assembly of this compound units into predictable and functional supramolecular architectures. pnas.org
Role in Molecular Recognition Systems and Host-Guest Chemistry
Molecular recognition is the foundation of host-guest chemistry, where a host molecule selectively binds a guest molecule through complementary non-covalent interactions. wikipedia.orgresearchgate.net this compound, with its distinct electronic and structural features, can function as a guest in various host-guest systems.
The sulfonamide functional group is a particularly effective recognition motif. Research has demonstrated that sulfonamides form stable crystalline complexes with macrocyclic hosts like 18-crown-6. acs.orgresearchgate.net In these complexes, the primary interactions involve hydrogen bonds between the host's ether oxygens and the guest's sulfonamide group. This establishes the "sulfonamide-crown motif" as a highly robust and predictable unit for supramolecular recognition. acs.orgresearchgate.net Similarly, sulfonamide antibiotics have been successfully encapsulated within the hydrophobic cavities of high silica (B1680970) zeolite Y, where host-guest interactions are governed by a combination of weak H-bonds and van der Waals forces. researchgate.netrsc.org
Given these precedents, this compound is an excellent candidate for acting as a guest molecule. Its methanesulfonyl group can anchor to polar sites within a host cavity, while its two lipophilic phenyl rings can establish favorable van der Waals and hydrophobic interactions with the nonpolar regions of hosts like cyclodextrins or calixarenes.
Furthermore, receptors incorporating the sulfonamide group have been designed for anion recognition. nih.govnih.govacs.org These receptors utilize hydrogen bonding to form stable 1:1 complexes with anions such as chloride, bromide, and nitrate. nih.gov While this compound itself is not a pre-organized receptor, its core structure could be incorporated into larger, macrocyclic frameworks designed for selective guest binding.
Self-Assembly Processes and Pathway Control in Sulfonamide Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. monash.edu For molecules based on the sulfonamide framework, these processes can be controlled to yield specific architectures. The final structure is often the result of a delicate balance between competing interactions and can be influenced by external factors like concentration and solvent polarity. nih.gov
In related aromatic sulfonamides that possess an N-H bond, self-assembly is often dominated by N-H···O=S hydrogen bonds, which organize molecules into predictable patterns such as dimers, zigzag chains, and helical chains. acs.orgresearcher.life Although this compound lacks the N-H donor, its assembly is guided by weaker yet highly directional C-H···O interactions involving the sulfonyl oxygens, alongside π-π stacking of the phenyl rings. mdpi.com
Studies on shape-persistent macrocycles built from diarylsulfonamide motifs demonstrate sophisticated self-assembly. These molecules adopt cone-shaped conformations that stack upon one another to form hollow, nanotubular structures in the solid state. pnas.org This indicates that the directional preferences of the sulfonamide group and the space-filling requirements of the aromatic portions can be exploited to build complex, higher-order architectures. The pathway to such structures can be controlled; for instance, at low concentrations, small vesicular aggregates might form first, which then fuse or reorganize into more stable tubular forms at higher concentrations. nih.gov This pathway dependence allows for kinetic and thermodynamic control over the final supramolecular product.
Influence of Non-Covalent Interactions on Supramolecular Structures (e.g., Hydrogen Bonding, π-π Stacking, Electrostatic Effects)
The stability and structure of supramolecular assemblies are dictated by a variety of non-covalent interactions. wikipedia.orgencyclopedia.pubnih.gov In systems containing this compound, the interplay between hydrogen bonding, π-π stacking, and electrostatic effects is crucial.
Hydrogen Bonding: The most significant hydrogen bonds involving the this compound moiety are of the C-H···O type. Aromatic and aliphatic C-H groups can act as weak donors to the highly polarized sulfonyl oxygen atoms. mdpi.com In the crystal structures of analogous compounds, these interactions are ubiquitous, forming self-assembled dimers and infinite 1D chains that define the crystal packing. mdpi.com
π-π Stacking: The two phenyl rings of this compound provide ample opportunity for π-π stacking interactions. These interactions are critical for the cohesion of aromatic molecules in the solid state and can significantly influence the electronic properties of the resulting assembly.
C-H···π Interactions: This is another important interaction where a C-H bond points towards the face of an aromatic ring. In related diaryl sulfonamide structures, remarkable ternary assemblies have been observed where a single aromatic ring interacts with C-H groups on both of its faces, creating a C–H···π···H–C motif that links molecules together. mdpi.com
The relative importance of these interactions can be quantified using theoretical methods like DFT calculations and Hirshfeld surface analysis, which partitions the crystal space among molecules and maps intermolecular contacts. mdpi.comnih.gov
Table 1: Representative Non-Covalent Interactions in Aromatic Sulfonamide Crystal Structures This table summarizes typical interaction distances found in crystal structures of compounds analogous to this compound, illustrating the key forces that would govern its assembly.
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) | Energy (kcal/mol, approx.) | Reference |
| C-H···O | Aromatic C-H | Sulfonyl Oxygen (O=S) | 2.60 - 2.80 | -1.0 to -3.0 | mdpi.com |
| C-H···π | Aliphatic/Aromatic C-H | Phenyl Ring Centroid | 2.60 - 2.90 | -0.5 to -2.5 | mdpi.com |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.40 - 3.80 | -1.0 to -4.0 | nih.gov |
| N-H···π | Sulfonamide N-H | Phenyl Ring | ~2.70 | -1.5 to -3.5 | researchgate.net |
Supramolecular Catalysis Mediated by this compound-Derived Receptors
Supramolecular catalysis is a field where non-covalent interactions are used to create enzyme-like catalysts. nih.gov A supramolecular catalyst, or receptor, binds a substrate, orients it within a defined cavity, and facilitates a chemical reaction, often with high selectivity and rate acceleration. acs.org
While this compound is not itself a catalyst, its scaffold is an attractive starting point for designing catalytic receptors. By functionalizing the two phenyl rings, one could create a well-defined molecular cavity. For example, linking the phenyl rings with bridging units could form a cage-like structure. The sulfonamide group, positioned within this synthetic cavity, could then act as a binding or activating site for a substrate molecule.
The design of such a catalyst would follow key principles:
Substrate Binding: The cavity would be engineered to be complementary in size, shape, and chemical character to a target substrate, ensuring selective binding through multiple non-covalent interactions.
Catalytic Function: Reactive groups (e.g., acidic/basic sites, nucleophiles) could be appended to the receptor's framework. The sulfonamide's oxygen atoms could orient a substrate via hydrogen bonding, positioning it perfectly for attack by a nearby catalytic group.
Turnover: The interaction between the receptor and the products must be weaker than with the substrate to ensure the catalyst is regenerated for the next cycle.
Research into receptors containing urea (B33335) and sulfonamide moieties has shown their effectiveness in binding and sensing anions, which is a step towards catalytic applications like anion-templated synthesis. mdpi.comtandfonline.com The development of N,N-diaryl dihydrophenazines as photoredox catalysts also highlights how diarylamine structures, related to the core of this compound, can be central to catalytic activity. acs.org These examples provide a blueprint for how this compound-derived receptors could be developed for future applications in supramolecular catalysis.
Emerging Research Frontiers and Future Perspectives in N,n Diphenylmethanesulfonamide Chemistry
Integration into Advanced Functional Materials
The field of advanced functional materials seeks to design and synthesize materials with specific, tailored properties for high-performance applications. wiley-vch.dewiley.com The integration of sulfonamide moieties into polymers and other materials is a growing area of interest. For N,N-Diphenylmethanesulfonamide, the incorporation of its rigid, bulky diphenylamino group into polymer backbones or as pendant groups could lead to materials with unique thermal, mechanical, and electronic properties.
Innovations in polymer science have led to materials with enhanced characteristics like optical clarity and chemical resistance. mdpi.com The development of n-type conducting polymers, for example, is a significant area of research, though it has lagged behind p-type counterparts. nih.gov A recently developed n-type polymer, poly(benzodifurandione) (PBFDO), achieved a breakthrough conductivity of over 2,000 S cm⁻¹ through a process of oxidative polymerization and in situ reductive n-doping. nih.gov Future research could explore incorporating the this compound motif into polymer structures to modulate charge transport properties, potentially enhancing stability and performance in organic electronic devices. nih.gov
Furthermore, functionalized nanoporous biocarbons are being developed for applications like CO2 capture and supercapacitors. rsc.org These materials often feature nitrogen and oxygen functional groups to enhance their performance. rsc.org The sulfonamide group in this compound offers a source of nitrogen, sulfur, and oxygen, which could be leveraged in the synthesis of novel porous materials. The bulky diphenyl groups could act as templates or spacers, influencing the porosity and surface area of the resulting material.
Table 1: Potential Impact of this compound on Polymer Properties
| Property | Potential Influence of this compound Moiety |
|---|---|
| Thermal Stability | The rigid aromatic structure may increase the glass transition temperature (Tg) and decomposition temperature. |
| Solubility | The bulky, nonpolar phenyl groups could enhance solubility in organic solvents, aiding solution processability. nih.gov |
| Conductivity | The electron-withdrawing sulfonamide group and aromatic rings could influence the electronic properties and charge transport within a polymer matrix. |
| Mechanical Strength | Steric hindrance from the diphenyl groups might affect chain packing and entanglement, influencing modulus and toughness. |
Advanced Mechanistic Elucidation of Sulfonamide-Involved Processes
A deep understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. Modern analytical techniques are providing unprecedented insight into the complex processes involving sulfonamides. For example, kinetic and mechanistic studies on the oxidation of methanesulfonamide (B31651) have identified the primary reaction pathways and end products, which is crucial for understanding its atmospheric lifetime. copernicus.org
In synthetic chemistry, mechanistic investigations have revealed novel reaction pathways, such as the 1,4-conjugate addition of lithium acetylides to alkynyl sulfonamides, which proceeds through a key alkenyl lithium species stabilized by the sulfonamide oxygen. rsc.org This intermediate acts as a vinylidene carbenoid, leading to the formation of enediynes. rsc.org Furthermore, studies on the photocatalytic functionalization of sulfonamides suggest that energy-transfer catalysis (EnT) is a key operational mechanism, allowing sulfonamides to be converted into valuable sulfonyl radical intermediates. acs.org These radicals can then be used in a variety of coupling reactions. acs.org
For this compound, advanced mechanistic studies could elucidate how the diphenyl groups influence reaction pathways. For example, in radical reactions, they could affect the stability and reactivity of adjacent radical centers. Techniques like in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) could be used to probe the interaction of this compound with catalyst surfaces or other reactants in real-time, similar to how it has been used to study dry reforming of methane (B114726). rsc.org Understanding these subtleties is key to designing more efficient and selective synthetic methods.
Predictive Modeling and Data-Driven Discovery in Sulfonamide Research
The integration of data science and computational modeling is revolutionizing chemical research. For sulfonamides, these tools are being used to predict properties and accelerate the discovery of new compounds and optimal reaction conditions. ucla.eduresearchgate.netchemrxiv.org Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Retention Relationship (QSRR) models are being developed to forecast the thermodynamic properties, lipophilicity, and biological activity of sulfonamide derivatives. researchgate.netmdpi.com These models often use topological indices and other molecular descriptors to build linear regression models that correlate a compound's structure with its properties. nih.govfrontiersin.org
A prime example of data-driven discovery is the use of high-throughput experimentation (HTE) combined with machine learning to optimize the Chan-Lam N-arylation of primary sulfonamides. ucla.eduresearchgate.netchemrxiv.org This approach involved systematically selecting a diverse set of reactants using unsupervised learning algorithms and analyzing a large dataset of 3,904 reactions to identify broadly applicable and highly selective reaction conditions. ucla.educhemrxiv.org The resulting regression model can successfully identify high-yielding conditions and pinpoint the sulfonamide features that dictate the reaction outcome. researchgate.net
Applying these methodologies to this compound could rapidly advance its development. A QSPR model could predict its physical properties (e.g., melting point, solubility) based on its distinct structural features. nih.govfrontiersin.org Furthermore, a data-driven approach could be used to screen for optimal catalysts and conditions for its synthesis or its use as a building block in larger molecules, significantly reducing the experimental effort required.
Table 3: Applications of Predictive Modeling in Sulfonamide Chemistry
| Modeling Technique | Application | Predicted Properties / Outcomes | Reference |
|---|---|---|---|
| QSPR / Topological Indices | Forecasting physical and biological attributes | Melting point, formula weight, anticancer activity. | nih.govfrontiersin.org |
| QSPR / GA-MLR | Prediction of thermodynamic properties | Enthalpy of formation (ΔHf), Gibbs free energy (ΔGf). | researchgate.net |
| HTE and Machine Learning | Optimization of reaction conditions (Chan-Lam coupling) | Identification of optimal bases, solvents, and catalysts for high-yield synthesis. | ucla.eduresearchgate.netchemrxiv.org |
Design of Next-Generation Chemical Entities with Tunable Properties
The sulfonamide scaffold is a privileged structure in drug discovery, and the rational design of new derivatives continues to yield chemical entities with highly specific and tunable properties. scirp.orgnih.gov By making targeted modifications to a core structure, researchers can fine-tune a compound's interaction with biological targets. Recent examples include the design and synthesis of novel sulfonamide derivatives as antidiabetic agents, anticancer compounds targeting specific kinases, and selective AT2 receptor antagonists. scirp.orgrsc.orgfrontiersin.org
The design process often involves creating a library of related compounds and evaluating them for a specific activity. For instance, a series of 1,3-oxazole sulfonamides were synthesized and found to be potent tubulin polymerization inhibitors, with activity in the nanomolar range against leukemia cell lines. acs.org Similarly, new 2-thiouracil-5-sulfonamide derivatives were designed as antioxidant agents with 15-LOX inhibition activity. mdpi.com
For this compound, its structure serves as a unique starting point for designing next-generation entities. The two phenyl rings offer multiple sites for functionalization (e.g., via electrophilic aromatic substitution) to tune properties like lipophilicity, hydrogen bonding capacity, and steric profile. The methyl group on the sulfur atom could also be replaced with other alkyl or aryl groups to further modulate its characteristics. This modular approach, guided by computational docking and structure-activity relationship (SAR) studies, could lead to the discovery of novel compounds with precisely engineered functions for applications in medicine or materials science. openaccesspub.orgnih.gov
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-[(2,4-dichlorophenylsulfonamido)methyl]cyclohexanecarboxylic acid |
| ethyl 4-[(naphthalene-2-sulfonamido)methyl]cyclohexanecarboxylate |
| ethyl 4-[(2,5-dichlorophenylsulfonamido)methyl]cyclohexanecarboxylate |
| 4-[(naphthalene-2-sulfonamido)methyl]cyclohexane-1-carboxylic acid |
| (2S)-3-methyl-2-(naphthalene-1-sulfonamido)-butanoic acid |
| N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide |
| N-(carboxy-p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide |
| Poly(benzodifurandione) (PBFDO) |
| 1,3-oxazole sulfonamides |
| 2-thiouracil-5-sulfonamides |
| Methanesulfonamide |
| Lithium acetylides |
| Alkynyl sulfonamides |
| Enediynes |
| Sulfamethoxazole |
| Sulfanilamide |
| Benzoyl chloride |
| Phthalic acid |
| Uridine diphosphate (B83284) N-acetyl muramic acid (UDP NAM) |
Q & A
Q. What are the common synthetic routes for N,N-Diphenylmethanesulfonamide, and how are reaction conditions optimized?
Methodological Answer:
- Route 1 : Reacting dibenzylamine with methanesulfonyl chloride in dichloromethane yields N,N-dibenzylmethanesulfonamide with 96% efficiency after column chromatography purification .
- Route 2 : Substitution reactions using sodium hydride and methanesulfonyl chloride with aromatic amines (e.g., 2-amino-5-nitrophenol derivatives) under dry DMF conditions produce sulfonamide derivatives .
- Optimization : Control stoichiometry (e.g., excess methanesulfonyl chloride) and use inert solvents (e.g., dichloromethane) to minimize side reactions. Monitor reaction progress via TLC or HPLC-MS .
Table 1: Comparative Synthesis Methods
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Dibenzylamine + MsCl | 96% | CH₂Cl₂, room temperature | |
| Sodium hydride + MsCl | 55–85% | Dry DMF, reflux |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm structure via ¹H/¹³C-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonamide protons at δ 3.1–3.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 275.4 for C₁₅H₁₇NO₂S) validate molecular weight .
- IR Spectroscopy : Detect sulfonamide S=O stretches (1310–1170 cm⁻¹) and N-H vibrations (3350 cm⁻¹) .
- HPLC-MS/MS : Quantify purity and identify impurities using reverse-phase columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields or reaction conditions across studies?
Methodological Answer:
- Case Study : reports 96% yield for N,N-dibenzylmethanesulfonamide, while other routes (e.g., ) show lower yields (55–85%).
- Resolution :
- Verify stoichiometric ratios (e.g., excess methanesulfonyl chloride improves efficiency) .
- Adjust solvent polarity (e.g., dichloromethane vs. DMF) to influence reaction kinetics.
- Use computational tools (e.g., density functional theory) to model intermediate stability and reaction pathways .
Q. What computational methods are employed to study this compound’s electronic properties and bioactivity?
Methodological Answer:
- Molecular Docking : Screen against biological targets (e.g., antimicrobial enzymes) using AutoDock Vina to predict binding affinities .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- InChI Key Validation : Cross-reference PubChem-derived InChI keys (e.g.,
NDJCSLUJWRARRX-UHFFFAOYSA-N) to ensure structural accuracy .
Q. How can synthetic protocols be optimized to enhance scalability for in vitro biological assays?
Methodological Answer:
- Scale-Up Strategies :
- Replace column chromatography with recrystallization (e.g., benzene-hexane mixtures) for cost-effective purification .
- Use flow chemistry to improve heat/mass transfer in exothermic sulfonylation steps.
- Purity Criteria : Ensure >95% purity (via HPLC-MS) to avoid cytotoxicity artifacts in cell-based assays .
Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Antimicrobial Testing : Broth microdilution (MIC assays) against Staphylococcus aureus and Escherichia coli .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ dose-response curves .
- Mechanistic Studies : Western blotting to assess COX-2 inhibition (via NS-398 analogs) or apoptosis markers (e.g., caspase-3) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported pKa or solubility values for sulfonamide derivatives?
Methodological Answer:
- Case Study : Predicted pKa values (e.g., 8.20 ± 0.10 in ) may conflict with experimental measurements.
- Resolution :
- Validate predictions using potentiometric titration in aqueous/DMSO mixtures.
- Reassess computational parameters (e.g., solvent model in COSMO-RS simulations) .
- Table 2: Predicted vs. Experimental Properties
| Property | Predicted () | Experimental () |
|---|---|---|
| Boiling Point | 623.2 ± 65.0 °C | N/A |
| Melting Point | N/A | 83–85 °C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
